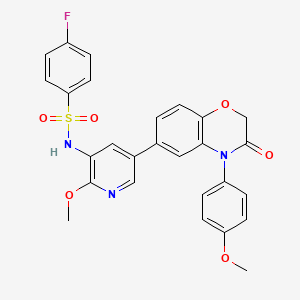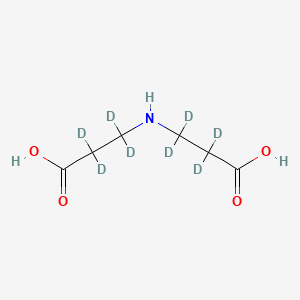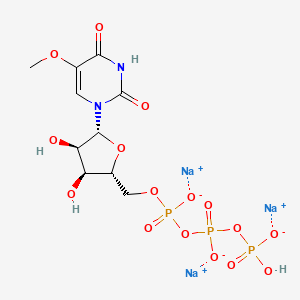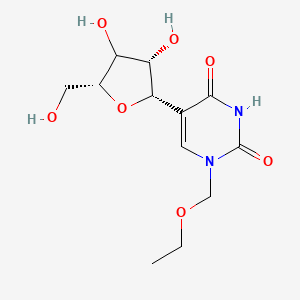![molecular formula C17H10F4N6 B15140932 N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15140932.png)
N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Transforming growth factor beta is a multifunctional cytokine that plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. It is a member of the transforming growth factor beta superfamily, which includes several other growth factors. Transforming growth factor beta is involved in various physiological processes, including embryonic development, tissue homeostasis, and immune regulation. It is also implicated in pathological conditions such as cancer, fibrosis, and inflammatory diseases .
Preparation Methods
Transforming growth factor beta is typically produced through recombinant DNA technology. The gene encoding transforming growth factor beta is inserted into a suitable expression vector, which is then introduced into a host cell, such as Escherichia coli or Chinese hamster ovary cells. The host cells are cultured under specific conditions to express the protein, which is then purified using techniques such as affinity chromatography .
In industrial settings, transforming growth factor beta can be produced in large quantities using bioreactors. The process involves optimizing the culture conditions, such as temperature, pH, and nutrient supply, to maximize protein yield. The protein is then harvested and purified to obtain the final product .
Chemical Reactions Analysis
Transforming growth factor beta undergoes several types of chemical reactions, including phosphorylation, ubiquitination, and proteolytic cleavage.
Proteolytic Cleavage: Transforming growth factor beta is synthesized as a latent precursor that requires proteolytic cleavage to become active.
Common reagents used in these reactions include kinases for phosphorylation, ubiquitin ligases for ubiquitination, and proteases for cleavage. The major products formed from these reactions are phosphorylated SMAD proteins, ubiquitinated receptors, and active transforming growth factor beta .
Scientific Research Applications
Transforming growth factor beta has numerous applications in scientific research:
Chemistry: It is used to study signaling pathways and protein interactions.
Biology: Transforming growth factor beta is essential for understanding cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: It is a target for therapeutic interventions in diseases such as cancer, fibrosis, and inflammatory disorders. .
Mechanism of Action
Transforming growth factor beta exerts its effects by binding to specific receptors on the cell surface, known as transforming growth factor beta receptors type I and type II. Upon ligand binding, these receptors form a complex that activates receptor-regulated SMAD proteins through phosphorylation. The phosphorylated SMAD proteins then form a complex with SMAD4 and translocate to the nucleus, where they regulate the transcription of target genes .
In addition to the SMAD pathway, transforming growth factor beta can activate non-SMAD signaling pathways, such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway. These pathways contribute to the diverse biological effects of transforming growth factor beta .
Comparison with Similar Compounds
Transforming growth factor beta is part of a larger family of growth factors, including bone morphogenetic proteins, growth differentiation factors, and activins. While these compounds share structural similarities, they have distinct biological functions:
Bone Morphogenetic Proteins: Primarily involved in bone and cartilage development.
Growth Differentiation Factors: Regulate various developmental processes.
Activins: Play roles in reproductive physiology and inflammation
Transforming growth factor beta is unique in its ability to regulate a wide range of cellular processes and its involvement in both physiological and pathological conditions. This versatility makes it a critical target for therapeutic interventions .
Properties
Molecular Formula |
C17H10F4N6 |
|---|---|
Molecular Weight |
374.29 g/mol |
IUPAC Name |
N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H10F4N6/c18-10-8-22-6-5-11(10)25-15-9-4-7-23-14(9)26-16(27-15)12-2-1-3-13(24-12)17(19,20)21/h1-8H,(H2,22,23,25,26,27) |
InChI Key |
KNTWBIUWHSYQJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C2=NC3=C(C=CN3)C(=N2)NC4=C(C=NC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
![5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B15140854.png)





![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)






